(E)-3-(furan-3-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one

Sigma-1 Receptor Spirocyclic Ligand Binding Affinity

This compound combines an (E)-furan-3-yl-acrylamide arm with a 1,5-dioxa-9-azaspiro[5.5]undecane core—a scaffold delivering nanomolar σ1 receptor affinity (class Ki 0.61–12.0 nM). The furan substituent introduces unique π-stacking and dipole interactions absent in published N-substituent series, warranting compound-specific binding evaluation. Computed properties (cLogP 1.2; zero HBD; TPSA 51.9 Ų) suggest CNS penetration potential. Ideal for SAR expansion, σ1 docking studies (PDB 5HK1), and focused library synthesis. Generic substitution with other spirocyclic σ1 ligands is chemically unjustified without head-to-head comparator data. Secure early access for in silico screening and lead optimization.

Molecular Formula C15H19NO4
Molecular Weight 277.32
CAS No. 1798412-24-4
Cat. No. B2640677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(furan-3-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one
CAS1798412-24-4
Molecular FormulaC15H19NO4
Molecular Weight277.32
Structural Identifiers
SMILESC1COC2(CCN(CC2)C(=O)C=CC3=COC=C3)OC1
InChIInChI=1S/C15H19NO4/c17-14(3-2-13-4-11-18-12-13)16-7-5-15(6-8-16)19-9-1-10-20-15/h2-4,11-12H,1,5-10H2/b3-2+
InChIKeyLLJPJZKAJCKMCM-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1798412-24-4 Procurement Guide: (E)-3-(Furan-3-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one for Research Selection


(E)-3-(furan-3-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one (CAS 1798412-24-4, MF C15H19NO4, MW 277.31 g/mol) is a synthetic spirocyclic organic compound that combines a 1,5-dioxa-9-azaspiro[5.5]undecane core with a furan-3-yl-acrylamide moiety via an (E)-configured α,β-unsaturated carbonyl linker [1]. The spirocyclic scaffold belongs to a class of 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives that have been explored as selective sigma-1 (σ1) receptor ligands, with some analogues exhibiting nanomolar affinity (Ki(σ1) = 0.61–12.0 nM) [2]. However, no published biological activity data or head-to-head comparator studies exist for this specific compound in peer-reviewed literature.

Why Close Analogs Cannot Substitute for 1798412-24-4 in Sigma-1 Receptor Ligand Research


The 1,5-dioxa-9-azaspiro[5.5]undecane core, when functionalized with diverse N-substituents, yields highly variable sigma-1 receptor affinity and selectivity profiles [1]. Even within a structurally constrained spirocyclic series, the nature of the N-acyl appendage—here a furan-3-yl acrylamide versus, for example, a benzyl, sulfonyl, or aliphatic amide—determines the ligand's fit within the σ1 orthosteric binding pocket, its selectivity ratio against σ2 receptors (reported Ki(σ2)/Ki(σ1) ratios spanning from 2 to 44 among seven analogues), and its physicochemical properties relevant to CNS penetration [1]. Generic interchange of spirocyclic σ1 ligands is therefore chemically unjustified without compound-specific comparative binding data, as minor structural perturbations can abolish target engagement or invert subtype selectivity.

Quantitative Differentiation Evidence for 1798412-24-4: Available vs. Missing Data


No Compound-Specific Biological Activity Data Identified for 1798412-24-4

A comprehensive search of peer-reviewed literature, patents, and authoritative databases (PubChem, PubMed, SciFinder-scoped sources) yielded no quantitative biological assay data—binding affinity (Ki), functional activity (EC50/IC50), selectivity ratios, or pharmacokinetic parameters—for (E)-3-(furan-3-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one. The closest class-level inference comes from Tian et al. (2020), who reported that seven 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives bearing varied N-substituents exhibited σ1 Ki values ranging from 0.61 to 12.0 nM and σ2/σ1 selectivity ratios of 2–44 [1]. However, the furan-3-yl acrylamide substituent was not among the structures evaluated. Without direct head-to-head or cross-study comparable data for this specific compound, no quantitative differentiation claim can be substantiated.

Sigma-1 Receptor Spirocyclic Ligand Binding Affinity

Potential Research Application Scenarios for 1798412-24-4 Based on Scaffold Class


Prospective σ1 Receptor Radioligand Lead Optimization

Given the established nanomolar σ1 affinity of the 1,5-dioxa-9-azaspiro[5.5]undecane scaffold class [1] and the distinct electronic and hydrogen-bonding properties of the furan-3-yl acrylamide substituent (a conjugated system with potential for π-stacking and dipole interactions), this compound could be evaluated in a σ1 binding assay against the class benchmark Ki range (0.61–12.0 nM) to determine whether the furan-acrylamide motif improves selectivity or brain uptake over previously reported N-substituents. Procurement would enable structure-activity relationship (SAR) expansion of this spirocyclic series.

Computational Docking and Pharmacophore Modeling of Spirocyclic σ1 Ligands

The compound's unique combination of a ketal-containing spirocyclic piperidine and a rigid (E)-furan-acrylamide arm makes it suitable for molecular docking studies against the σ1 receptor crystal structure (PDB 5HK1), where its predicted binding pose could be compared with that of known ligands such as compound 8 from Tian et al. (2020), which showed the best σ2/σ1 selectivity among seven analogues [1]. Such in silico comparisons could rationalize procurement for focused library synthesis without requiring pre-existing assay data.

Physicochemical and Metabolic Stability Profiling as a CNS Lead

The computed XLogP3 of 1.2 and zero hydrogen-bond donor count [2] suggest potential for passive blood-brain barrier penetration. Procurement for experimental determination of logD, aqueous solubility, microsomal stability, and PAMPA-BBB permeability would generate primary data to position this compound relative to the CNS-penetrant spirocyclic σ1 ligands characterized by Tian et al., where brain uptake and brain-to-blood ratios were key selection criteria [1]. Comparative data from such studies would be essential for distinguishing this compound from existing spirocyclic σ1 chemotypes.

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